molecular formula C25H27N5O B4811739 2-(4-benzylpiperazin-1-yl)-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one

2-(4-benzylpiperazin-1-yl)-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4811739
M. Wt: 413.5 g/mol
InChI Key: GAVWZRSKWXEFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzylpiperazin-1-yl)-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic quinazolinone core fused with a partially saturated dihydroquinazolinone system. Its molecular formula is C₂₆H₂₈N₆O, with a molecular weight of 440.54 g/mol (calculated from structural analogs in ). The compound features a benzyl-substituted piperazine moiety at position 2 and a phenylamino group at position 3.

Its synthesis likely follows established routes for quinazolinones, involving cyclocondensation of anthranilic acid derivatives with amines or nucleophilic substitution on halogenated precursors.

Properties

IUPAC Name

4-anilino-2-(4-benzylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O/c31-22-13-7-12-21-23(22)24(26-20-10-5-2-6-11-20)28-25(27-21)30-16-14-29(15-17-30)18-19-8-3-1-4-9-19/h1-6,8-11H,7,12-18H2,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVWZRSKWXEFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=NC(=N2)N3CCN(CC3)CC4=CC=CC=C4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydroquinazolinone core, followed by the introduction of the benzylpiperazine and phenylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often employing continuous flow reactors and automated systems to maintain consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to structurally diverse compounds.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 4-(phenylamino)-substituted quinazolinones, which are frequently explored for kinase inhibition (e.g., EGFR, VEGFR). Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound: 2-(4-Benzylpiperazin-1-yl)-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one C₂₆H₂₈N₆O - 4-Benzylpiperazinyl (position 2)
- Phenylamino (position 4)
440.54 High lipophilicity (benzyl group); potential CNS penetration
4-Anilino-2-(4-pyrimidin-2-ylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one () C₂₃H₂₄N₈O - Pyrimidinyl-piperazinyl (position 2) 428.49 Enhanced hydrogen bonding (pyrimidine); possible kinase selectivity
2-(4-Methylpiperazin-1-yl)-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one () C₁₉H₂₂N₆O - Methylpiperazinyl (position 2) 350.42 Reduced steric hindrance; improved solubility vs. benzyl analogs
2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole (8b) () C₂₄H₂₆ClN₃O₂ - Chlorinated isoxazole core
- Phenethylpiperidine
436.94 Electrophilic chlorine enhances reactivity; distinct scaffold (isoxazole vs. quinazolinone)
N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)...quinolin-6-yl)-2-(1-isopropylpiperidin-4-ylidene)acetamide () C₃₅H₃₆ClN₇O₃ - Chlorophenylamino
- Isopropylpiperidine
668.16 Extended substituents (quinoline core); likely targets tyrosine kinases

Key Findings:

Substituent Effects on Binding Affinity: The benzylpiperazinyl group in the target compound increases lipophilicity compared to the methylpiperazinyl analog (), which may enhance membrane permeability but reduce aqueous solubility.

Scaffold Variations: The isoxazole derivative () diverges entirely from the quinazolinone scaffold, favoring alternative binding modes due to its fused heterocyclic system and chlorine substituent . Quinoline-based analogs () exhibit bulkier structures with extended aromatic systems, likely influencing off-target effects and metabolic stability .

Pharmacokinetic Implications: The target compound’s benzyl group may confer longer half-life due to reduced CYP-mediated oxidation compared to smaller alkyl groups (e.g., methyl in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-benzylpiperazin-1-yl)-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
2-(4-benzylpiperazin-1-yl)-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.